1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Overview
Description
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate: is an organic compound with the molecular formula C₁₀H₁₄O₅ . It is a derivative of cyclobutane, featuring two ester groups and a ketone group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the oxidation of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The reaction typically involves the use of pyridinium chlorochromate as the oxidizing agent in a dichloromethane solvent. The reaction mixture is stirred overnight to ensure complete conversion .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate depends on its specific application In chemical reactions, its reactivity is primarily due to the presence of the ketone and ester groups, which can undergo various transformations
Comparison with Similar Compounds
- 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate
- 3-Oxocyclobutane-1,1-dicarboxylic acid
Comparison: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is unique due to its diethyl ester groups, which can influence its reactivity and solubility compared to similar compounds like 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate and 3-Oxocyclobutane-1,1-dicarboxylic acid. These structural differences can lead to variations in their chemical behavior and applications .
Properties
IUPAC Name |
diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYQVYRVAVAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563393 | |
Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99173-61-2 | |
Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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